N-Acetyl-dehydrophenylalanyl-valine

Description

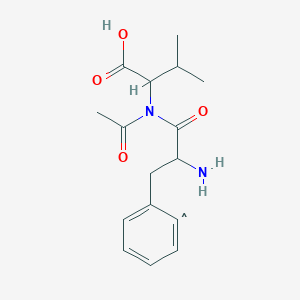

N-Acetyl-dehydrophenylalanyl-valine is a modified dipeptide derivative combining α,β-dehydrophenylalanine and valine residues, both acetylated at the N-terminus. The α,β-dehydrophenylalanine moiety introduces rigidity due to the conjugated double bond, which may influence conformational stability and biological interactions .

Properties

CAS No. |

65941-26-6 |

|---|---|

Molecular Formula |

C16H21N2O4 |

Molecular Weight |

305.35 g/mol |

InChI |

InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22) |

InChI Key |

UQVNFVMCHXQHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:

Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.

Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Dehydrophenylalanine component: Derived from ACETYL-α,β-DEHYDRO-PHENYLALANINE (CAS 5469-45-4; C₁₁H₁₁NO₃; MW 205.18) .

- Valine component: Likely derived from N-Acetyl-L-valine (CAS 96-81-1; C₇H₁₃NO₃; MW 159.18) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of N-Acetyl-dehydrophenylalanyl-valine and Related Compounds

Physicochemical and Thermodynamic Properties

- Rigidity vs.

- Thermodynamic Stability : N-Acetyl-L-valine exhibits a ΔrG° of -15.2 kJ/mol (298 K) for ion clustering, suggesting moderate stability in aqueous environments . Comparable data for the target compound is unavailable but inferred to be less stable due to steric effects from the dehydrophenylalanine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.